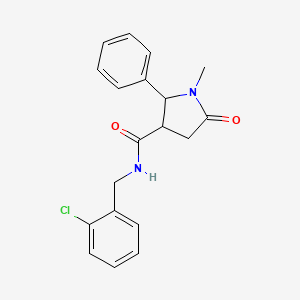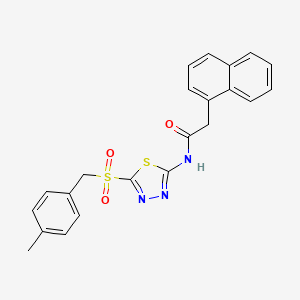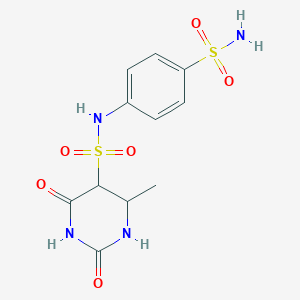![molecular formula C20H14N4O2S2 B12196866 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide](/img/structure/B12196866.png)
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide is a complex organic compound that features a thiazolidine ring, a quinoxaline moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide typically involves the formation of the thiazolidine ring followed by the introduction of the quinoxaline and benzamide groups. One common method involves the reaction of 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine with a suitable aldehyde to form the thiazolidinylidene intermediate. This intermediate is then reacted with quinoxalin-6-ylamine and benzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the quinoxaline moiety can yield dihydroquinoxalines .
Scientific Research Applications
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide involves its interaction with molecular targets such as DNA and enzymes. The thiazolidine ring can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. The quinoxaline moiety can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also features a quinoxaline moiety and is studied for its anticancer properties.
Quinazolin-4(3H)-ones: These compounds share structural similarities and are used in medicinal chemistry for their biological activities.
Uniqueness
4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide is unique due to the presence of the thiazolidine ring, which imparts specific chemical reactivity and biological activity. Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C20H14N4O2S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-quinoxalin-6-ylbenzamide |
InChI |
InChI=1S/C20H14N4O2S2/c1-24-19(26)17(28-20(24)27)10-12-2-4-13(5-3-12)18(25)23-14-6-7-15-16(11-14)22-9-8-21-15/h2-11H,1H3,(H,23,25)/b17-10- |
InChI Key |
KKOXQSHLSLSBTD-YVLHZVERSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3=CC4=NC=CN=C4C=C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC4=NC=CN=C4C=C3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B12196793.png)
![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B12196798.png)

![(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12196805.png)
![4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12196814.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B12196822.png)

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B12196831.png)
![4-[2-(4-acetamidophenoxy)acetamido]-N,N-dimethylbenzamide](/img/structure/B12196835.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12196848.png)
![7-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12196855.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12196869.png)
